molecular formula C16H19N B1385317 N-Benzyl-2-(2-methylphenyl)-1-ethanamine CAS No. 774482-57-4

N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Cat. No.: B1385317
CAS No.: 774482-57-4
M. Wt: 225.33 g/mol
InChI Key: NJVZFDFLJDKUDC-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-methylphenyl)-1-ethanamine is a substituted ethanamine derivative featuring a benzyl group attached to the nitrogen atom and a 2-methylphenyl substituent at the 1-position of the ethanamine backbone. Its molecular structure can be represented as CH2(C6H4-2-CH3)CH2NH(CH2C6H5). The compound belongs to a class of secondary amines with diverse applications in medicinal chemistry and materials science, where substituents like aryl and benzyl groups modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-benzyl-2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14-7-5-6-10-16(14)11-12-17-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZFDFLJDKUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imination Step

In this step, a benzaldehyde reacts with a primary amine in a water-miscible solvent. Suitable solvents include methanol, ethanol, and isopropanol. The reaction is typically carried out at temperatures between 10°C and 40°C, with a reaction time of 0.1 to 5 hours.

Hydrogenation Step

The imine formed is then hydrogenated in the presence of a catalyst, such as palladium on activated carbon, at temperatures between 10°C and 40°C. The hydrogen pressure can range from 0.1 to 25 bar, with a preferred range of 0.1 to 5 bar.

Alternative Synthetic Approaches

For compounds with similar structures, alternative methods might involve:

  • Alkylation : Using benzyl halides to introduce the benzyl group.
  • Reductive Amination : Directly forming the amine by reducing an aldehyde or ketone with an amine in the presence of a reducing agent.

Characterization and Purification

After synthesis, the compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry. Purification methods may include chromatography and crystallization to achieve high purity.

Data Table: General Conditions for N-Benzylamines Synthesis

Step Conditions Solvents Catalysts
Imination 10-40°C, 0.1-5 h Methanol, Ethanol, Isopropanol None
Hydrogenation 10-40°C, 0.1-25 bar Same as imination Pd/C, Pt/C, Ni/C

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2-methylphenyl)-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzoic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO₃) for nitration.

Major Products Formed

    Oxidation: Benzoic acids and benzyl alcohols.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • N-Benzyl-2-(2-methylphenyl)-1-ethanamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for the formation of various derivatives that can be utilized in further chemical reactions, particularly in the creation of heterocycles and other functionalized compounds.

Synthesis of Novel Compounds

  • The compound is also employed in the synthesis of novel chemical entities, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. These derivatives have shown significant antioxidant and anti-inflammatory activities, demonstrating the versatility of this compound as a precursor in drug development .

Biology

Biological Activity Studies

  • Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications.

Mechanism of Action

  • The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction is crucial for understanding its therapeutic potential and guiding future research into its biological effects.

Medicine

Therapeutic Agent Exploration

  • Ongoing research aims to explore the therapeutic applications of this compound due to its unique structural features. Its potential role as a therapeutic agent is being investigated in various contexts, including cancer treatment and antimicrobial therapies .

Drug Development

  • The compound's derivatives are being evaluated for their efficacy as new drugs. For instance, derivatives synthesized from this compound are being studied for their pharmacological properties, which could lead to the development of new treatments for diseases like asthma and other inflammatory conditions .

Industry

Material Development

  • In industrial applications, this compound can be utilized in the development of new materials, dyes, and polymers. Its chemical properties make it suitable for various applications in material science.

Proteomics Research

  • The compound is also used in proteomics research as a biochemical tool. Its ability to interact with proteins makes it valuable for studying protein functions and interactions within biological systems .

Summary Table of Applications

Field Application Details
ChemistryBuilding BlockUsed in synthesizing complex organic molecules and heterocycles.
Synthesis of Novel CompoundsPrecursor for compounds with antioxidant and anti-inflammatory activities.
BiologyBiological Activity StudiesInvestigated for antimicrobial and anticancer properties.
Mechanism of ActionInteracts with enzymes/receptors to modulate activity.
MedicineTherapeutic Agent ExplorationPotential application in cancer treatment and antimicrobial therapies.
Drug DevelopmentDerivatives being evaluated for efficacy against various diseases.
IndustryMaterial DevelopmentUsed in creating new materials, dyes, and polymers.
Proteomics ResearchValuable tool for studying protein functions and interactions.

Case Study 1: Antioxidant Activity

A study published in MDPI examined the synthesis and antioxidant capacity of derivatives from this compound. The findings highlighted significant antioxidant activity, suggesting potential applications in health supplements or pharmaceuticals aimed at oxidative stress reduction .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of N-benzyl derivatives found promising results against various bacterial strains. This study emphasizes the compound's potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2-methylphenyl)-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Physical/Chemical Properties Reference
This compound C16H19N (inferred) ~217.3 (inferred) 2-methylphenyl, benzyl Data limited; inferred lipophilic character
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine C15H21N 215.34 Cyclohexenyl, benzyl Higher lipophilicity due to cycloalkene group
N-Benzyl-2-methoxyethanamine C10H15NO 165.24 Methoxy, benzyl Lower molecular weight; polar due to methoxy
N-Benzyl-2-chloro-N-methylethanamine C10H14ClN 183.68 Chloro, methyl, benzyl Boiling point: ~205°C; pKa: 7.45
2-(Benzo[b]thiophen-2-yl)-N-methylethanamine C11H13NS 191.29 Benzothiophene, methyl Heterocyclic aromatic substituent

Structural and Functional Group Analysis

Aromatic vs. In contrast, the cyclohexenyl group in the analog from adds aliphatic character and conformational flexibility, which may influence solubility and membrane permeability. Methoxy (in ) and chloro (in ) substituents alter polarity and electronic effects. Methoxy groups increase hydrophilicity, while chloro groups enhance electrophilicity and reactivity in substitution reactions.

Spectroscopic Properties

  • IR spectra of related compounds (e.g., N-ethyl-N-[(2-phenylbenzimidazolyl)methyl]ethanamine in ) show characteristic peaks for C-N stretches (1011–1272 cm⁻¹) and aromatic C=C bonds (~1555 cm⁻¹). The target compound’s IR profile would likely exhibit similar bands, with shifts depending on substituent electronic effects.

Biological Activity

N-Benzyl-2-(2-methylphenyl)-1-ethanamine, a compound with potential pharmacological applications, has garnered interest for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound is characterized by its unique molecular structure that includes a benzyl group and a substituted phenyl ring. The compound can undergo various chemical transformations, including oxidation to form benzoic acids and benzyl alcohols, and reduction to yield amine derivatives. Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating cellular processes. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways relevant to disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. For instance, it has shown cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The compound's IC50 values indicate significant potency in inducing apoptosis in these cells, making it a candidate for further development in cancer therapeutics .

Cell Line IC50 Value (µM) Mechanism
MCF-70.65Induction of apoptosis
U-9370.76Cell cycle arrest
A5490.12Apoptotic pathway activation

Neurochemical Effects

Recent studies have utilized zebrafish models to assess the neurochemical effects of this compound derivatives. These investigations revealed that certain substitutions on the phenethylamine moiety significantly modulate locomotion and anxiety-like behaviors in zebrafish . The findings suggest that this compound may interact with serotonin and dopamine pathways, further supporting its potential as a neuroactive agent.

Clinical Implications

Given the promising biological activities observed in preclinical models, this compound derivatives are being explored for their therapeutic potential in treating various conditions, including cancer and neuropsychiatric disorders. The structural modifications that enhance receptor binding affinity at serotonin receptors (5-HT2A and 5-HT2C) have been particularly noted for their relevance in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-2-(2-methylphenyl)-1-ethanamine with high purity?

  • Methodological Answer : Use a Mannich base synthesis approach, where a benzylamine derivative is reacted with a substituted benzaldehyde and an appropriate ketone under acidic conditions. For purification, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Key Parameters : Optimize reaction temperature (70–80°C) and stoichiometry (1:1.2:1 for amine:aldehyde:ketone) to achieve yields >60%. Characterize intermediates via melting point analysis (e.g., 315–318°C for related Mannich bases) and IR spectroscopy (C-N stretch at 1011–1272 cm⁻¹) .

Q. How can conflicting spectral data (e.g., NMR or IR) during structural elucidation be resolved?

  • Methodological Answer : For NMR discrepancies, compare experimental data to structurally similar compounds. For example, the aromatic proton region (δ 7.26–7.70 ppm in DMSO-d₆) should align with substituent effects from the 2-methylphenyl group. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, confirm C=N stretches near 1600 cm⁻¹ and aryl C-H bending at ~712 cm⁻¹ .
  • Data Validation : Cross-reference with databases like NIST Chemistry WebBook for known analogs and validate via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the pharmacological potential of this compound derivatives?

  • Methodological Answer : Design in vitro assays targeting receptors with structural similarity to dopamine or serotonin systems. For example:

  • Receptor Binding Assays : Radioligand competition studies using [³H]-spiperone for dopamine D2 receptors.
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors.
    Use LC-MS to quantify metabolic stability in liver microsomes (e.g., t₁/₂ >30 min for viable candidates) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents on the benzyl and 2-methylphenyl groups. For example:

  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance receptor affinity.
  • Replace the benzyl group with cyclohexenyl derivatives to assess steric effects (see for analogs).
    Evaluate changes via molecular docking (AutoDock Vina) and correlate with in vitro IC₅₀ values .

Q. What analytical approaches resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via UPLC-QTOF and identify major pathways (e.g., hydrolysis of the ethanamine moiety). For long-term storage, use argon-purged vials at -20°C to minimize oxidation (≥5-year stability; see ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields from alternative synthetic routes?

  • Methodological Answer : Perform a comparative study using two routes: Mannich base synthesis () vs. reductive amination ( ). Control variables (catalyst loading, solvent polarity) and statistically analyze yield differences (ANOVA, p<0.05). Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, temperature) .

Q. What steps validate conflicting pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Replicate in vitro assays (e.g., receptor binding) with stricter controls (e.g., serum-free media). For in vivo discrepancies, conduct pharmacokinetic profiling (plasma t₁/₂, bioavailability) to assess tissue penetration. Use microdialysis in rodent brains to correlate receptor occupancy with behavioral outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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